N,N-Dimethyl-1-naphthylamine

Catalog No.
S572981
CAS No.
86-56-6
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-1-naphthylamine

CAS Number

86-56-6

Product Name

N,N-Dimethyl-1-naphthylamine

IUPAC Name

N,N-dimethylnaphthalen-1-amine

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3

InChI Key

AJUXDFHPVZQOGF-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC2=CC=CC=C21

Synonyms

N,N-dimethyl-1-naphthylamine, N,N-dimethyl-1-naphthylamine dihydrochloride, N,N-dimethyl-1-naphthylamine hydrochloride

Canonical SMILES

CN(C)C1=CC=CC2=CC=CC=C21

Nitrate Reductase Assay

  • N,N-Dimethyl-1-naphthylamine plays a crucial role in the nitrate reductase assay, a diagnostic tool used to assess the ability of certain bacteria to reduce nitrate (NO3-) to nitrite (NO2-).
  • The assay relies on the formation of a colored complex. When bacteria possessing the nitrate reductase enzyme are exposed to nitrate, they convert it to nitrite. This nitrite then reacts with sulfanilic acid and N,N-Dimethyl-1-naphthylamine to form a red azo dye [].
  • The presence or absence of the red color indicates the bacteria's ability to perform nitrate reduction. This information can be valuable in various research areas, including understanding nitrogen cycling in the environment and identifying specific bacterial strains.

N,N-Dimethyl-1-naphthylamine is an aromatic amine with the molecular formula C12H13NC_{12}H_{13}N and a molecular weight of approximately 171.24 g/mol. It is derived from 1-naphthylamine by substituting the hydrogen atoms in the amino group with two methyl groups. This compound appears as a beige liquid with an aromatic odor and is known for its chemical reactivity and potential applications in various fields, including organic synthesis and analytical chemistry .

DMN does not have a direct biological action. In the nitrate reductase test, it acts as a chromogenic reagent, coupling with the diazonium salt to form the visible red dye (Prontosil) that signifies a positive test [].

Typical of aromatic amines. It can undergo:

  • Electrophilic Aromatic Substitution: The presence of the dimethylamino group enhances the nucleophilicity of the naphthalene ring, making it reactive towards electrophiles.
  • Diazotization: This compound can react with nitrous acid to form diazonium salts, which are useful intermediates in organic synthesis.
  • Formation of Azo Dyes: In the presence of nitrites, N,N-dimethyl-1-naphthylamine can react with sulfanilic acid to produce azo dyes, which are significant in dye chemistry .

N,N-Dimethyl-1-naphthylamine exhibits biological activity that warrants caution due to its potential toxicity. It is classified as harmful upon inhalation and skin contact, and it may cause irritation to the eyes and respiratory system. Animal studies have indicated that ingestion can be fatal at certain doses, highlighting its hazardous nature . Its role in biological systems requires further investigation, particularly concerning its mutagenic properties.

The synthesis of N,N-dimethyl-1-naphthylamine can be achieved through various methods:

  • Methylation of 1-Naphthylamine: This is the most common method, where 1-naphthylamine is treated with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Reduction of N,N-Dimethyl-1-nitronaphthalene: The nitro compound can be reduced using catalytic hydrogenation or other reducing agents to yield N,N-dimethyl-1-naphthylamine.
  • Direct Amination of Naphthalene Derivatives: Some methods involve the direct amination of naphthalene derivatives under specific conditions to introduce the dimethylamino group .

N,N-Dimethyl-1-naphthylamine has several applications:

  • Analytical Chemistry: It is used in nitrate reductase tests to detect nitrites by forming a colored azo dye complex.
  • Organic Synthesis: The compound serves as a building block for synthesizing various organic compounds, including dyes and pharmaceuticals.
  • Chemical Intermediates: It acts as an intermediate in the production of agrochemicals and other industrial chemicals .

Interaction studies involving N,N-dimethyl-1-naphthylamine focus on its reactivity with various chemical agents. Notably, it can interact with strong oxidizing agents, leading to hazardous reactions. Its interactions with biological systems are also significant, particularly regarding its potential toxicological effects on living organisms and the environment .

N,N-Dimethyl-1-naphthylamine shares structural similarities with several other compounds, which include:

Compound NameStructure TypeUnique Features
1-NaphthylamineAromatic amineParent compound; lacks methyl substituents
N,N-Diethyl-1-naphthylamineAromatic amineContains ethyl groups instead of methyl groups
N-Methyl-2-naphthylamineAromatic amineMethyl group on a different position on naphthalene
4-Amino-N,N-dimethylanilineAromatic amineContains an amino group at para position

The uniqueness of N,N-dimethyl-1-naphthylamine lies in its specific substitution pattern and consequent reactivity profile, which differentiates it from other similar compounds. Its application in dye chemistry and analytical methods further emphasizes its distinct role within this class of chemicals .

XLogP3

3.5

Boiling Point

280.0 °C

LogP

3.46 (LogP)

UNII

020063I9Y0

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28109-57-1
86-56-6

Wikipedia

N,N-Dimethyl-1-naphthylamine

General Manufacturing Information

1-Naphthalenamine, N,N-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Detection of bacterial nitrate reductase activity by the use of a powdered reagent and rapid swab methods as compared to the conventional test

L Ingham, S M Gubash
PMID: 8219493   DOI: 10.1016/s0934-8840(11)80400-7

Abstract

A rapid swab method using either a dry or moist swab soaked with potassium nitrate/benzalkonium chloride solution, and a method employing a single powdered reagent were assessed as possible alternatives to the conventional test for the detection of bacterial nitrate reductase activity. Results obtained by the use of the powdered reagent agreed 100% with those obtained by the conventional method. The moist swab method had a sensitivity and predictive value of the negative test of 80% and 73%, respectively. The dry swab method was least sensitive (72%) and had the lowest predictive value of the negative test (66%). The use of the single powdered reagent, which has a long shelf life, is a reliable alternative to the use of conventional reagents A and B. Results obtained by the rapid swab methods were inferior to those obtained by the conventional method.


[Sensitivity of methods for determining nitrites]

P A Kal'tianis, A P Batavichene
PMID: 6176762   DOI:

Abstract




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